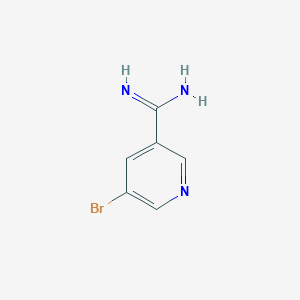

5-Bromonicotinimidamide

描述

Structure

3D Structure

属性

CAS 编号 |

345591-93-7 |

|---|---|

分子式 |

C6H6BrN3 |

分子量 |

200.04 g/mol |

IUPAC 名称 |

5-bromopyridine-3-carboximidamide |

InChI |

InChI=1S/C6H6BrN3/c7-5-1-4(6(8)9)2-10-3-5/h1-3H,(H3,8,9) |

InChI 键 |

YSHUQBZQLDOQEM-UHFFFAOYSA-N |

SMILES |

C1=C(C=NC=C1Br)C(=N)N |

规范 SMILES |

C1=C(C=NC=C1Br)C(=N)N |

产品来源 |

United States |

Synthetic Methodologies for 5 Bromonicotinimidamide

Pyridine (B92270) Ring Bromination Approaches

The introduction of a bromine atom onto the pyridine ring is a critical step, governed by the principles of electrophilic aromatic substitution on a heteroaromatic system. The inherent electron-deficient nature of the pyridine ring makes it less reactive than benzene (B151609) towards electrophiles, often necessitating harsh reaction conditions.

Direct Halogenation of Nicotinamide (B372718) Precursors

A common pathway to obtaining the 5-bromo substituted pyridine ring involves the direct bromination of nicotinamide. This electrophilic substitution reaction typically requires potent brominating agents and forcing conditions. One established method involves treating nicotinamide with bromine in the presence of a strong acid, such as oleum (B3057394) (fuming sulfuric acid). google.com Another approach utilizes hydrogen bromide or sodium bromide in a suitable solvent, often at low temperatures, to achieve the desired bromination. The reaction proceeds by generating an electrophilic bromine species that attacks the electron-deficient pyridine ring.

Mechanistic Aspects of Regioselective Bromination at the 5-Position

The regioselectivity of the bromination of nicotinamide is a direct consequence of the electronic properties of the pyridine ring and the directing effect of the carboxamide substituent at the 3-position. The pyridine nitrogen atom is electronegative and deactivates the ring towards electrophilic attack, particularly at the ortho (2- and 6-) and para (4-) positions. study.comquimicaorganica.orgyoutube.com

The carboxamide group at the C-3 position is also an electron-withdrawing group, which further deactivates the ring. In electrophilic aromatic substitution, such deactivating groups act as meta-directors. Therefore, the incoming electrophile (Br+) is directed to the positions meta to the carboxamide group, which are the C-5 and C-1 (nitrogen) positions. Attack at the nitrogen is generally not productive for substitution on the ring. Attack at the C-5 position is electronically favored because the resulting carbocation intermediate (the sigma complex) does not place a positive charge on the already electron-poor nitrogen atom, unlike the intermediates formed from attack at the C-2, C-4, or C-6 positions. study.comquimicaorganica.org This electronic preference ensures a high degree of regioselectivity for bromination at the 5-position.

Utilization of N-Bromosuccinimide and Other Brominating Agents

While elemental bromine is effective, alternative brominating agents are often employed for safety, selectivity, and milder reaction conditions. N-Bromosuccinimide (NBS) is a versatile and widely used reagent for bromination. wikipedia.orgscienceinfo.com It serves as a source of electrophilic bromine, particularly under acidic conditions, and can be used to brominate electron-rich aromatic compounds. slideshare.net For deactivated systems like nicotinamide, reactions with NBS may still require catalytic amounts of acid or elevated temperatures. The use of NBS can offer advantages in terms of handling and reducing the formation of polybrominated side products. scienceinfo.comorganic-chemistry.org

Other N-bromo imides and hydantoins, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), have also been successfully used as brominating agents for pyridine derivatives. google.com These reagents offer a stable, solid source of bromine that can be more selective than liquid bromine.

Table 1: Comparison of Brominating Agents for Pyridine Derivatives

| Brominating Agent | Formula | Typical Conditions | Advantages | Disadvantages |

| Bromine | Br₂ | Strong acid (e.g., Oleum), heat | High reactivity, cost-effective | Highly corrosive and toxic, can lead to over-bromination google.com |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | Acid catalyst, often in polar solvents like DMF | Easier to handle (solid), often more selective scienceinfo.comslideshare.net | Can be less reactive for highly deactivated rings |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | C₅H₆Br₂N₂O₂ | Often used without an additional solvent | High bromine content by weight, stable solid, selective google.com | Can require specific conditions for optimal reactivity |

| Hydrogen Bromide / Oxidant | HBr / H₂O₂ | In the presence of an oxidizing agent | In-situ generation of Br₂ | Requires careful control of stoichiometry and conditions |

Imidamide Functional Group Formation Strategies

Once the 5-bromo substituted pyridine scaffold is in place, the next stage involves the construction of the imidamide (also known as amidine) functional group at the 3-position. This is typically achieved starting from either a nitrile or a carboxylic acid precursor.

Amidation Pathways via Nitrile or Carboxylic Acid Intermediates

The synthesis of the imidamide group can be approached from two primary intermediates: 5-bromonicotinonitrile (B16776) or 5-bromonicotinic acid.

Nitrile Pathway: The conversion of a nitrile to an imidamide is a well-established transformation in organic synthesis. The most classical method is the Pinner reaction . google.com This two-step process involves treating the nitrile (5-bromonicotinonitrile) with an alcohol (e.g., ethanol) in the presence of anhydrous hydrogen chloride. This forms an intermediate imidate salt (an imino ether hydrochloride). Subsequent treatment of this salt with ammonia (B1221849) leads to the displacement of the alkoxy group to form the desired 5-bromonicotinimidamide hydrochloride. organic-chemistry.org Direct addition of ammonia to the nitrile is also possible but often requires more forcing conditions, such as high pressure and temperature, or the use of specific catalysts. google.com

Carboxylic Acid Pathway: Starting from 5-bromonicotinic acid, the path to the imidamide is less direct. Typically, the carboxylic acid is first converted into the corresponding primary amide, 5-bromonicotinamide (B182952). This can be achieved through various amidation methods, such as activation of the carboxylic acid (e.g., to an acyl chloride) followed by reaction with ammonia, or by using modern coupling reagents. nih.govyoutube.com The resulting 5-bromonicotinamide can then be dehydrated using a suitable reagent (e.g., phosphorus oxychloride or thionyl chloride) to yield 5-bromonicotinonitrile. This nitrile intermediate then enters the pathway described above to form the final imidamide product.

Reactivity of Precursors with Amine and Amidating Reagents

The success of the imidamide formation hinges on the reactivity of the nitrile or its derivatives with amine-based reagents.

Reactivity of the Nitrile Group: The carbon atom of the nitrile functional group is electrophilic and is susceptible to nucleophilic attack. In the Pinner reaction, the anhydrous acid catalyst protonates the nitrile nitrogen, which significantly enhances the electrophilicity of the nitrile carbon, making it more readily attacked by the weakly nucleophilic alcohol. The resulting imidate is then a highly activated intermediate. The carbon of the imidate is readily attacked by the stronger nucleophile, ammonia, to form a tetrahedral intermediate which then eliminates the alcohol to yield the imidamide.

Reactivity of Amine Reagents: Ammonia is the most common reagent for the synthesis of unsubstituted imidamide. Its reactivity as a nucleophile is crucial for both the direct ammonolysis of nitriles and the second step of the Pinner synthesis. The reaction conditions must be carefully controlled to avoid side reactions, such as hydrolysis of the nitrile or the imidate intermediate.

Table 2: Synthetic Pathways to the Imidamide Functional Group

| Starting Material | Intermediate(s) | Key Reagents | Reaction Name/Type |

| 5-Bromonicotinonitrile | Imidate Salt | 1. Alcohol (e.g., EtOH), HCl2. Ammonia (NH₃) | Pinner Reaction google.com |

| 5-Bromonicotinonitrile | None | Ammonia (NH₃), high pressure/temp or catalyst | Direct Ammonolysis google.com |

| 5-Bromonicotinic Acid | 5-Bromonicotinamide, 5-Bromonicotinonitrile | 1. Amidation reagents2. Dehydrating agent3. Pinner or Ammonolysis reagents | Multi-step sequence |

Optimization of Reaction Parameters for this compound Synthesis

The successful synthesis of this compound via the Pinner reaction is highly dependent on the careful control and optimization of several key reaction parameters. These include the choice of solvent, reaction temperature and pressure, and subsequent protocols for maximizing yield and ensuring the purity of the final product.

Solvent Selection and Its Influence on Reaction Efficiency

The choice of solvent is critical in the Pinner reaction, as it must be anhydrous to prevent the hydrolysis of the intermediate imidate salt to an ester. wikipedia.orgnrochemistry.com The reaction is typically carried out in a non-polar, aprotic solvent that can dissolve the starting nitrile and is compatible with the strong acid catalyst, usually dry hydrogen chloride gas.

The influence of different solvents on the efficiency of the Pinner reaction for substrates similar to 5-bromonicotinonitrile is a key consideration. The polarity of the solvent can affect the stability of the reactive intermediates. While highly polar solvents might be expected to stabilize the charged nitrilium ion intermediate, they can also solvate the nucleophilic alcohol, potentially reducing its reactivity.

| Solvent | Polarity (Dielectric Constant) | Expected Influence on Reaction Efficiency |

| Dioxane | 2.2 | Commonly used, provides a non-polar environment. |

| Diethyl ether | 4.3 | Another common choice, though its low boiling point may limit the reaction temperature. |

| Tetrahydrofuran (THF) | 7.6 | A more polar ether that can be suitable for some Pinner reactions. |

| Chloroform | 4.8 | A non-polar aprotic solvent that can be effective. organic-chemistry.org |

| Methanol (B129727)/Ethanol (B145695) | 32.7 / 24.6 | Can act as both solvent and reactant, simplifying the reaction setup. nrochemistry.com |

For the synthesis of this compound, an alcohol such as methanol or ethanol often serves as both the reactant and the solvent, which can drive the reaction forward due to the high concentration of the alcohol. nrochemistry.com The use of an ethanolic HCl solution is a common practice. nrochemistry.com

Temperature and Pressure Control in Synthetic Transformations

Temperature plays a crucial role in the kinetics of the Pinner reaction. Generally, the initial formation of the imidate salt is conducted at low temperatures, often around 0°C, to control the exothermic reaction between the nitrile and the acid-activated alcohol and to prevent the decomposition of the thermodynamically unstable imidate salt. orgsyn.org

Following the formation of the imidate, the subsequent ammonolysis step to form the amidine may require elevated temperatures to proceed at a reasonable rate. For instance, after the initial reaction at a lower temperature, the temperature may be raised to around 30-40°C and stirred for several hours to ensure complete conversion to the amidine. nrochemistry.com

Pressure is not typically a critical parameter in the Pinner reaction itself, as it is usually carried out at atmospheric pressure. However, when using gaseous reactants like ammonia for the ammonolysis step, the reaction vessel must be capable of handling a slight positive pressure to ensure a sufficient concentration of ammonia in the reaction mixture.

A summary of typical temperature parameters for the two main steps of the Pinner reaction is provided below:

| Reaction Step | Typical Temperature Range | Rationale |

| Imidate Salt Formation | 0 - 10°C | To control the exothermic reaction and prevent decomposition of the unstable imidate salt. orgsyn.org |

| Ammonolysis | 25 - 50°C | To facilitate the nucleophilic attack of ammonia on the imidate and drive the reaction to completion. nrochemistry.com |

Yield Enhancement and Purity Improvement Protocols

Maximizing the yield and ensuring the high purity of this compound requires careful attention to several aspects of the synthetic and purification process.

Yield Enhancement:

Anhydrous Conditions: The most critical factor for high yield is the rigorous exclusion of water throughout the reaction to prevent the formation of the corresponding ester or the hydrolysis of the starting nitrile. wikipedia.orgnrochemistry.com

Stoichiometry of Reactants: An excess of the alcohol and a sufficient amount of the acid catalyst are typically used to ensure complete conversion of the starting nitrile to the imidate salt.

Reaction Time: Adequate reaction times for both the imidate formation and the subsequent ammonolysis are necessary to maximize the product yield. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) can help determine the optimal reaction time.

Purity Improvement:

The purification of amidines can be challenging due to their basic nature. The product is often isolated as a hydrochloride salt, which is typically a crystalline solid and easier to purify than the free base.

Common purification protocols include:

Recrystallization: The crude amidine hydrochloride salt can be purified by recrystallization from a suitable solvent or solvent mixture, such as ethanol/ether or methanol/acetone.

Washing: The filtered product can be washed with a non-polar solvent like diethyl ether to remove any non-polar impurities.

Extraction: If the amidine is isolated as the free base, it can be purified by extraction into an organic solvent after basification of the reaction mixture. However, due to the high basicity of amidines, this can sometimes be difficult.

Chromatography: While possible, column chromatography of free-base amidines can be problematic due to their strong interaction with silica (B1680970) gel. If chromatography is necessary, it is often performed on the hydrochloride salt or using a deactivated stationary phase.

A typical purification procedure for an amidine synthesized via the Pinner reaction might involve the following steps:

Filtration of the crude amidine hydrochloride salt from the reaction mixture.

Washing the solid with a cold, non-polar solvent (e.g., diethyl ether) to remove soluble impurities.

Recrystallization from a suitable solvent system to obtain the pure product.

By carefully optimizing these reaction parameters and employing appropriate purification techniques, it is possible to synthesize this compound in high yield and purity.

Chemical Reactivity and Transformation Studies of 5 Bromonicotinimidamide

Nucleophilic Substitution Reactions at the Pyridine (B92270) Bromine Atom

The bromine atom attached to the pyridine ring at the 5-position is a potential site for nucleophilic substitution. The reactivity of halopyridines in such reactions is influenced by the position of the halogen relative to the ring nitrogen.

Investigation of SNAr Reaction Mechanisms

While direct studies on the SNAr (Substitution Nucleophilic Aromatic) reactions of 5-Bromonicotinimidamide are not extensively documented, the general principles of nucleophilic substitution on pyridine rings provide a framework for understanding its potential reactivity. In pyridine systems, the positions ortho and para (2-, 4-, and 6-positions) to the ring nitrogen are electronically activated for nucleophilic attack. This is due to the ability of the electronegative nitrogen to stabilize the negative charge in the Meisenheimer complex intermediate through resonance.

Conversely, the meta positions (3- and 5-positions) are less activated. Therefore, nucleophilic substitution at the 5-position of the pyridine ring, as in this compound, is generally less facile compared to substitutions at the 2-, 4-, or 6-positions. Reactions at the 5-position typically require more forcing conditions or the use of highly reactive nucleophiles. The mechanism would proceed through a concerted SNAr pathway or a stepwise mechanism involving a Meisenheimer-like intermediate, though the latter would be less stabilized than for substitutions at the activated positions.

Reactivity Profiles with Diverse Nucleophiles (e.g., Amines, Thiols, Alcohols)

The reactivity of this compound with various nucleophiles is expected to follow the general trends observed for other 5-halopyridines. Strong nucleophiles are typically required to displace the bromide at the 5-position.

Amines: Reactions with primary and secondary amines would likely require elevated temperatures or the use of a catalyst to proceed at a reasonable rate. The product of such a reaction would be the corresponding 5-aminonicotinimidamide derivative.

Thiols: Thiolates, being potent nucleophiles, are expected to react more readily with this compound than neutral amines or alcohols. The reaction would yield 5-(thioether)nicotinimidamide derivatives.

Alcohols: Alcohols are generally poor nucleophiles for SNAr reactions on unactivated positions of a pyridine ring. Their corresponding alkoxides, however, would be more reactive, though still likely requiring harsh reaction conditions to achieve substitution.

The following table summarizes the expected reactivity profile based on general principles of SNAr reactions on pyridine rings.

| Nucleophile | Expected Reactivity | Potential Product |

| Amines (RNH₂) | Low to moderate; may require heat or catalysis | 5-(Alkyl/Aryl)aminonicotinimidamide |

| Thiols (RSH) / Thiolates (RS⁻) | Moderate to high | 5-(Alkyl/Aryl)thionicotinimidamide |

| Alcohols (ROH) / Alkoxides (RO⁻) | Very low (alcohols); low to moderate (alkoxides) | 5-Alkoxynicotinimidamide |

Reactions Involving the Imidamide Functional Group

The imidamide functional group, -C(=NH)NH₂, is a nitrogen analog of a carboxylic acid and exhibits its own characteristic reactivity, particularly with respect to hydrolysis and derivatization.

Hydrolytic Stability and Pathways under Acidic and Basic Conditions

The hydrolysis of the imidamide group can lead to the formation of the corresponding nicotinamide (B372718) and ultimately nicotinic acid.

Acidic Conditions: Under acidic conditions, the nitrogen atoms of the imidamide group can be protonated, increasing the electrophilicity of the carbon atom. This facilitates nucleophilic attack by water, leading to the formation of a tetrahedral intermediate. Subsequent elimination of ammonia (B1221849) would yield the corresponding amide (5-bromonicotinamide), which can then undergo further hydrolysis to the carboxylic acid (5-bromonicotinic acid).

Basic Conditions: In basic media, the hydroxide (B78521) ion can directly attack the electrophilic carbon of the imidamide. The resulting tetrahedral intermediate can then collapse, eliminating ammonia or an amide anion to form the carboxylate salt of 5-bromonicotinic acid after workup. Generally, amide hydrolysis is a well-studied process, and similar principles apply to imidamide hydrolysis.

Transamidation and Derivatization of the Imidamide Moiety

The imidamide group can potentially undergo transamidation reactions, where an external amine displaces one of the nitrogen atoms of the imidamide. This reaction is a potential route for the synthesis of N-substituted nicotinimidamide derivatives. The reaction would likely require a catalyst to activate the imidamide C-N bond.

Derivatization of the imidamide moiety can also be achieved through reactions with various electrophiles. For instance, acylation of the nitrogen atoms could lead to the formation of N-acyl derivatives. A documented example is the synthesis of (Z)-2-amino-N'-(benzoyloxy)-5-bromonicotinimidamide, which involves the derivatization of the imidamide nitrogen.

Catalytic Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. 5-Bromopyridine derivatives are common substrates in these reactions. It is therefore anticipated that this compound can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations.

Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst and a base would be expected to yield 5-aryl or 5-vinylnicotinimidamide derivatives.

Heck Coupling: Coupling with alkenes under palladium catalysis would likely afford 5-alkenylnicotinimidamide derivatives.

Buchwald-Hartwig Amination: This reaction would provide an alternative route to the synthesis of 5-aminonicotinimidamide derivatives by coupling with various amines in the presence of a palladium catalyst and a suitable ligand.

The following table outlines potential cross-coupling reactions involving this compound.

| Reaction Name | Coupling Partner | Potential Product |

| Suzuki Coupling | Aryl/Vinyl boronic acid | 5-Aryl/Vinylnicotinimidamide |

| Heck Coupling | Alkene | 5-Alkenylnicotinimidamide |

| Buchwald-Hartwig Amination | Amine | 5-(Alkyl/Aryl)aminonicotinimidamide |

The successful implementation of these reactions would depend on the compatibility of the imidamide functional group with the reaction conditions, and optimization of catalysts, ligands, and bases would likely be necessary.

Carbon-Nitrogen Bond Formation (e.g., Buchwald-Hartwig Coupling, Chan-Lam Coupling)

There are no specific studies found in the reviewed literature that detail the participation of this compound in Carbon-Nitrogen (C-N) bond formation reactions such as the Buchwald-Hartwig or Chan-Lam couplings.

In principle, the bromine atom at the 5-position of the pyridine ring could serve as a handle for palladium-catalyzed Buchwald-Hartwig amination. This reaction typically couples an aryl halide with an amine in the presence of a palladium catalyst and a strong base. However, no specific examples or conditions for this compound have been published. Similarly, the copper-catalyzed Chan-Lam coupling, which forms a C-N bond between an arylboronic acid and an amine or related nitrogen nucleophile, has not been documented with this substrate.

Carbon-Carbon Bond Formation (e.g., Suzuki, Kumada, Hiyama Cross-Coupling)

While cross-coupling reactions are fundamental for creating Carbon-Carbon (C-C) bonds in organic synthesis, specific applications involving this compound are not described in available research.

Suzuki Coupling: This versatile palladium-catalyzed reaction couples an organoboron reagent with an organic halide. The 5-bromo position on the pyridine ring is a suitable electrophilic site for this transformation. General studies on other 5-bromopyridines show that such couplings are feasible. researchgate.netrsc.org However, no data tables or research findings for the Suzuki coupling of this compound with any boronic acid or ester have been reported.

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent as the nucleophilic partner with a palladium or nickel catalyst. While effective for many aryl halides, its application to this compound has not been documented. Recent developments have shown that even light-promoted, transition-metal-free coupling of bromopyridines with Grignard reagents is possible, but these studies did not include this compound as a substrate. organic-chemistry.org

Hiyama Coupling: This coupling involves an organosilane as the nucleophile, activated by a fluoride (B91410) source. It is a powerful tool in organic synthesis, but a literature search reveals no instances of Hiyama cross-coupling reactions being performed on this compound.

Role of Catalyst Systems and Ligands in Selective Coupling

The selection of catalyst systems and ligands is crucial for achieving high efficiency and selectivity in cross-coupling reactions. wikipedia.org For bromopyridine substrates in general, palladium catalysts such as Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ are commonly employed. acs.org The choice of ligand (e.g., phosphines like PPh₃, PCy₃, or more complex Buchwald-type ligands) can significantly influence reaction outcomes by stabilizing the metal center and facilitating the catalytic cycle. nih.gov However, due to the lack of specific coupling studies on this compound, there is no empirical data to create a table of optimal catalyst-ligand combinations for this particular compound.

Reduction Chemistry

Investigations into the reduction of this compound are not present in the current body of scientific literature. The molecule contains several functional groups that could potentially be reduced: the pyridine ring, the carbon-bromine bond, and the imidamide group.

Hydride Reduction Pathways

Hydride-based reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are widely used to reduce various functional groups. saskoer.calumenlearning.comlibretexts.org NaBH₄ is a milder agent, typically reducing aldehydes and ketones, while LiAlH₄ is much stronger and can reduce esters, amides, and other functional groups. organicchemistrydata.orgyoutube.com The reduction of an imidamide group with these reagents is not well-documented in general, and no studies specific to this compound exist. Furthermore, the carbon-bromine bond could potentially undergo reduction under certain hydride conditions.

Reductions Involving Active Metals

Reductions using active metals, such as catalytic hydrogenation (e.g., H₂/Pd) or dissolving metal reductions (e.g., Na in liquid NH₃), are common methods for reducing aromatic systems or removing halogen atoms. There is no published research detailing the outcome of subjecting this compound to these conditions.

Functional Group Interconversions and Named Reactions

Functional group interconversion refers to the transformation of one functional group into another. ub.eduimperial.ac.uk The imidamide functional group, -C(=NH)NH₂, could potentially be hydrolyzed to the corresponding amide (-C(=O)NH₂), 5-bromonicotinamide (B182952), under acidic or basic conditions. However, no specific studies or named reactions have been reported for the functional group interconversions of this compound.

Mannich Reaction Applications

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. The reaction proceeds via the formation of an electrophilic iminium ion from the amine and aldehyde, which is then attacked by the enol form of the active hydrogen compound.

For this compound, its potential participation in the Mannich reaction is theoretically limited. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, a characteristic further amplified by the electron-withdrawing effects of both the 5-bromo and 3-imidamide substituents. Pyridines are generally poor substrates for electrophilic aromatic substitution, a key step if the pyridine ring itself were to act as the nucleophilic component. acs.org The presence of strong electron-withdrawing groups further deactivates the ring, making a direct Mannich reaction on the pyridine nucleus highly improbable under standard conditions.

Alternatively, the imidamide group possesses N-H protons that could potentially react. If this compound were to act as the amine component, it would first need to form an iminium ion with an aldehyde. However, the electron-withdrawing nature of the 5-bromopyridinyl group would decrease the nucleophilicity of the imidamide nitrogens, likely hindering the initial attack on the aldehyde and subsequent iminium ion formation.

Hypothetical Reactivity Data:

| Reactant 1 | Reactant 2 | Reactant 3 | Proposed Product | Expected Yield | Rationale |

| This compound | Formaldehyde | Acetone | N/A | Very Low | The pyridine ring is too electron-deficient to act as a nucleophile. |

| This compound | Benzaldehyde | Cyclohexanone | N/A | Very Low | Reduced nucleophilicity of the imidamide nitrogen disfavors iminium ion formation. |

Petasis Reaction Applications

The Petasis reaction, or borono-Mannich reaction, is a multicomponent reaction between an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to produce substituted amines. wikipedia.org This reaction is valued for its operational simplicity and tolerance of a wide range of functional groups.

In the context of this compound, its most likely role would be as the amine component. The reaction would involve the formation of an intermediate iminium ion from this compound and a carbonyl compound, which would then be attacked by the organoboronic acid. However, a significant challenge arises from the electronic properties of this compound. Research has shown that amines bearing strong electron-withdrawing groups can be poor substrates for the Petasis reaction, often leading to lower yields or requiring more forcing reaction conditions. nih.govacs.org The electron-deficient 5-bromopyridinyl moiety is expected to significantly reduce the nucleophilicity of the imidamide nitrogen, thereby impeding the initial condensation with the carbonyl compound.

Hypothetical Reaction Parameters:

| Amine Component | Carbonyl Component | Boronic Acid | Solvent | Temperature (°C) | Expected Outcome |

| This compound | Glyoxylic Acid | Phenylboronic Acid | Dichloromethane | 25 | Low conversion due to the low nucleophilicity of the amine. |

| This compound | Benzaldehyde | Vinylboronic Acid | Toluene | 80 | Reaction may proceed at elevated temperatures, but with likely low yields. |

Leuckart-Wallach Reaction Applications

The Leuckart-Wallach reaction is a reductive amination process that converts aldehydes or ketones into amines using formic acid or its derivatives (like formamide (B127407) or ammonium (B1175870) formate) as both the nitrogen source and the reducing agent. mdpi.com The reaction typically requires high temperatures.

The participation of this compound in a Leuckart-Wallach-type reaction is theoretically plausible, primarily with the imidamide group acting as the nitrogen source. In a hypothetical scenario, a ketone or aldehyde could react with this compound in the presence of formic acid. The initial step would be the formation of an N-formyl derivative or an iminium intermediate, which is then reduced by formic acid.

However, the stability of the imidamide group under the harsh, high-temperature conditions of the Leuckart-Wallach reaction could be a concern. Furthermore, the electron-withdrawing nature of the 5-bromopyridinyl group might influence the reactivity of the intermediate species. While the Leuckart-Wallach reaction is known to be effective for a range of substrates, including some with acid-sensitive functional groups, the specific combination of a halogenated pyridine and an imidamide presents a unique electronic and steric environment that would require experimental validation. nih.gov

Hypothetical Substrate Scope:

| Carbonyl Substrate | Nitrogen Source | Reducing Agent | Potential Product | Key Considerations |

| Acetophenone | This compound | Formic Acid | N-(1-(5-bromopyridin-3-yl)ethylidene)formamide | High temperature may lead to decomposition. |

| Cyclohexanone | This compound | Ammonium Formate | N-cyclohexyl-5-bromonicotinimidamide | Potential for side reactions and low yields due to substrate electronics. |

General Reactivity Trends of Halogenated Heteroaromatic Imidamides

The chemical behavior of this compound is dictated by the interplay of the electronic effects of its constituent parts: the pyridine ring, the bromine atom, and the imidamide group.

The pyridine ring is an electron-deficient heterocycle, which makes it less susceptible to electrophilic aromatic substitution and more prone to nucleophilic aromatic substitution, particularly at the 2- and 4-positions. uoanbar.edu.iq

The bromine atom at the 5-position is an electron-withdrawing group via induction but can also act as a weak resonance donor. Its presence further deactivates the pyridine ring towards electrophilic attack. However, the carbon-bromine bond provides a reactive handle for various transformations, most notably transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). nbinno.com This allows for the introduction of a wide array of substituents at the 5-position, making 5-bromonicotinic acid and its derivatives versatile building blocks in organic synthesis. nbinno.combiosynth.com

The imidamide group at the 3-position is a strong electron-withdrawing group. Its electronic properties are analogous to those of a carboxamide group, which deactivates the aromatic ring towards electrophilic substitution. The imidamide functionality itself offers several reactive sites: the N-H protons are acidic and can be deprotonated, and the nitrogen atoms possess lone pairs, albeit with reduced nucleophilicity due to the adjacent electron-withdrawing groups.

The combination of these features in this compound leads to the following predicted reactivity trends:

Low Reactivity in Electrophilic Aromatic Substitution: The pyridine ring is highly deactivated and would require harsh conditions for reactions like nitration or halogenation.

Potential for Nucleophilic Aromatic Substitution: While the 5-position is occupied, the 2-, 4-, and 6-positions are susceptible to nucleophilic attack, although this may be influenced by steric hindrance from the adjacent substituents.

Versatility in Cross-Coupling Reactions: The bromine atom at the 5-position is a prime site for functionalization via palladium-catalyzed and other transition-metal-catalyzed cross-coupling reactions.

Modified Acidity and Basicity: The electron-withdrawing nature of the 5-bromopyridinyl group will increase the acidity of the N-H protons of the imidamide group compared to a simple alkyl or aryl imidamide. Conversely, the basicity of the pyridine nitrogen and the imidamide nitrogens will be significantly reduced.

Derivatization and Analogues Synthesis Based on 5 Bromonicotinimidamide

Rational Design Principles for Novel 5-Bromonicotinimidamide Analogues

The design of new analogues of this compound is a carefully orchestrated process, heavily reliant on established principles of medicinal chemistry and computational modeling. The primary objective is to systematically modify the core structure to enhance desired biological activities, improve pharmacokinetic profiles, and minimize off-target effects. Key strategies in the rational design of these analogues include:

Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known, SBDD allows for the design of ligands that can fit precisely into the binding site. This approach aims to maximize binding affinity and selectivity by creating complementary interactions between the analogue and the target protein.

Ligand-Based Drug Design (LBDD): In the absence of a known target structure, LBDD utilizes the structures of known active compounds to develop a pharmacophore model. This model defines the essential steric and electronic features required for biological activity, guiding the design of new molecules with similar properties.

Molecular Scaffolding and Ring Variation: Altering the core heterocyclic system or introducing new ring structures can lead to the discovery of novel chemical entities with distinct biological profiles. This approach explores a wider chemical space to identify analogues with improved therapeutic potential.

Synthetic Routes to Substituted this compound Derivatives

The synthesis of substituted this compound derivatives is achieved through a variety of organic reactions that allow for the introduction of diverse functional groups onto the pyridine (B92270) ring and the imidamide moiety. The bromine atom at the 5-position serves as a versatile handle for a range of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Common synthetic strategies include:

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is widely used to introduce aryl, heteroaryl, or vinyl substituents at the 5-position by reacting this compound with a corresponding boronic acid or ester.

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of a wide array of primary and secondary amines at the 5-position.

Sonogashira Coupling: For the introduction of alkyne functionalities, the Sonogashira coupling, which couples terminal alkynes with aryl or vinyl halides, is a preferred method.

Heck and Stille Couplings: These palladium-catalyzed reactions are also employed for the formation of carbon-carbon bonds, providing alternative routes for the introduction of various substituents.

Nucleophilic Aromatic Substitution (SNAr): Under specific conditions, the bromine atom can be displaced by strong nucleophiles, offering another pathway for functionalization.

The imidamide functional group can also be modified through various chemical transformations, such as N-alkylation, N-acylation, and condensation reactions, further expanding the diversity of the synthesized analogues.

Incorporation of Diverse Heterocyclic Scaffolds

A key strategy in the development of novel this compound analogues is the incorporation of other heterocyclic systems. This approach can significantly influence the pharmacological properties of the resulting molecules by altering their shape, polarity, and hydrogen bonding capabilities.

Synthesis of Five-Membered Heterocycle-Containing Derivatives (e.g., Oxazole, Pyrazole, Imidazole, Triazole)

The synthesis of derivatives containing five-membered heterocycles often involves the construction of the heterocyclic ring from a suitably functionalized this compound precursor. For instance:

Oxazoles: Can be synthesized by reacting a 5-bromo-3-cyanopyridine derivative with an α-haloketone followed by cyclization.

Pyrazoles: Are typically formed through the condensation of a 1,3-dicarbonyl compound, derived from this compound, with hydrazine (B178648) or its derivatives.

Imidazoles: Can be prepared via several methods, including the Radziszewski synthesis, which involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia (B1221849).

Triazoles: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" is a prominent method for the synthesis of 1,2,3-triazole containing derivatives, starting from an azide-functionalized this compound and a terminal alkyne.

Functionalization of Pre-existing Heterocyclic Systems via this compound

Alternatively, a pre-formed heterocyclic ring can be functionalized by attaching the this compound moiety. This is often achieved through the cross-coupling reactions mentioned previously, where the heterocyclic component acts as the coupling partner. This approach allows for the modular assembly of complex molecules and the rapid exploration of a wide range of heterocyclic substituents.

Structure-Reactivity Relationship Studies in Derived Compounds

Structure-reactivity relationship (SRR) studies are crucial for understanding how the chemical structure of the this compound analogues influences their chemical reactivity and, by extension, their biological activity. These studies involve systematically varying the substituents on the molecule and evaluating the impact on its properties.

Key aspects investigated in SRR studies include:

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can significantly affect the reactivity of the pyridine ring and the imidamide group. Hammett plots and other linear free-energy relationships are often used to quantify these effects.

Conformational Analysis: Understanding the preferred three-dimensional arrangement of the molecule is essential for predicting its binding mode and reactivity. Computational methods and spectroscopic techniques like NMR are employed for this purpose.

Advanced Spectroscopic and Structural Characterization of 5 Bromonicotinimidamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, NMR provides detailed information about the connectivity and spatial arrangement of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of 5-Bromonicotinimidamide is expected to show distinct signals for the three aromatic protons on the pyridine (B92270) ring and the protons of the imidamide group. Based on the known spectrum of nicotinamide (B372718) and considering the electronic effects of the bromine substituent, the following chemical shifts can be predicted. The bromine atom, being an electron-withdrawing group, will deshield the adjacent protons, causing their signals to appear at a lower field (higher ppm). The protons of the imidamide group (-C(=NH)NH₂) will likely exhibit broader signals due to quadrupole effects of the nitrogen atoms and chemical exchange.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, six distinct signals are expected for the six carbon atoms. The carbon atom bonded to the bromine (C-5) will experience a significant downfield shift. The chemical shifts for the pyridine ring carbons and the imidamide carbon can be estimated by considering the substituent effects on the nicotinamide structure. bmrb.iochemicalbook.comresearchgate.nethmdb.ca

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | - | ~152 |

| H2 | ~8.8 | - |

| C3 | - | ~135 |

| C4 | - | ~140 |

| H4 | ~8.4 | - |

| C5 | - | ~120 |

| C6 | - | ~150 |

| H6 | ~8.7 | - |

| C=NH | - | ~165 |

| NH/NH₂ | Broad signals | - |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the solid-state properties of a compound.

While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as nicotinamide and other substituted pyridines, allows for a reasoned prediction of its solid-state characteristics. acs.orgresearchgate.netresearchgate.netacs.orglookchem.comresearchgate.netnih.govmdpi.com The crystal structure of nicotinamide is known to exhibit extensive hydrogen bonding networks involving the amide group and the pyridine nitrogen. researchgate.net It is highly probable that this compound would also form a robust hydrogen-bonded network in the solid state, with the imidamide group's -NH and -NH₂ moieties acting as hydrogen bond donors and the pyridine nitrogen and the imine nitrogen acting as acceptors. The presence of the bulky and polarizable bromine atom at the 5-position could influence the crystal packing, potentially leading to halogen bonding interactions (Br···N or Br···O), which are known to play a significant role in crystal engineering.

| Parameter | Predicted Value/Feature |

|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric or non-centrosymmetric depending on packing |

| Key Intermolecular Interactions | N-H···N hydrogen bonds, N-H···Br interactions, Halogen bonding (C-Br···N/O) |

| Predicted C-Br Bond Length | ~1.90 Å |

| Predicted C=N Bond Length (imidamide) | ~1.28 Å |

| Predicted C-N Bond Length (imidamide) | ~1.34 Å |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=N, C-N, and C-Br bonds. The N-H stretching vibrations of the imidamide group would appear as broad bands in the region of 3200-3400 cm⁻¹. The C=N stretching of the imine group is anticipated to show a strong absorption around 1640-1680 cm⁻¹. The pyridine ring vibrations will be observed in the 1400-1600 cm⁻¹ region. A characteristic C-Br stretching vibration is expected at lower wavenumbers, typically in the 500-600 cm⁻¹ range. nih.govresearchgate.netresearchgate.netnih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=N stretching vibration is also expected to be Raman active. Aromatic C-H stretching vibrations will be visible above 3000 cm⁻¹. The symmetric stretching of the pyridine ring, often referred to as the "ring breathing" mode, should give a strong signal in the Raman spectrum. The C-Br stretching vibration will also be observable in the Raman spectrum. njit.edugoogle.comacs.orgnih.govacs.org

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch (imidamide) | 3200-3400 | 3200-3400 | Medium-Strong (IR), Weak (Raman) |

| Aromatic C-H Stretch | 3050-3150 | 3050-3150 | Medium (IR), Strong (Raman) |

| C=N Stretch (imidamide) | 1640-1680 | 1640-1680 | Strong |

| Pyridine Ring Vibrations | 1400-1600 | 1400-1600 | Medium-Strong |

| C-N Stretch (imidamide) | 1200-1300 | 1200-1300 | Medium |

| C-Br Stretch | 500-600 | 500-600 | Medium-Strong |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern.

For this compound (C₆H₆BrN₃), the molecular ion peak [M]⁺ in the mass spectrum would be expected to appear as a pair of peaks of almost equal intensity, separated by two mass units. This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in approximately a 1:1 ratio). The molecular weight with ⁷⁹Br is 199.98 g/mol and with ⁸¹Br is 201.98 g/mol .

The fragmentation of this compound under electron ionization would likely involve the loss of small molecules or radicals. Plausible fragmentation pathways include the loss of the imidamide group or parts of it, as well as the cleavage of the pyridine ring. The presence of the bromine atom would be evident in the isotopic patterns of the fragment ions. nih.govnih.govnist.govmassbank.euresearchgate.netlibretexts.orglibretexts.orgnih.govchemguide.co.uk

| m/z | Proposed Fragment | Description |

|---|---|---|

| 200/202 | [C₆H₆BrN₃]⁺ | Molecular ion peak (M⁺) |

| 183/185 | [C₆H₄BrN₂]⁺ | Loss of NH₃ |

| 121 | [C₅H₄N₂]⁺ | Loss of Br and HCN |

| 104 | [C₅H₄N]⁺ | Loss of Br and the imidamide side chain |

| 78 | [C₅H₄N]⁺ | Pyridine radical cation |

Advanced Spectroscopic Techniques for Dynamic Process Characterization

Advanced spectroscopic techniques can be employed to study dynamic processes such as conformational changes, tautomerism, and intermolecular interactions. For a molecule like this compound, techniques such as variable temperature NMR (VT-NMR) could be particularly insightful.

VT-NMR could be used to investigate the rotational barrier around the C-C bond connecting the imidamide group to the pyridine ring. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers. Additionally, VT-NMR could provide information on the dynamics of proton exchange in the imidamide group.

Other advanced techniques, such as two-dimensional NMR (e.g., COSY, HSQC, HMBC), would be crucial for the unambiguous assignment of all proton and carbon signals, confirming the connectivity within the molecule. While no specific studies on the dynamic processes of this compound have been reported, the application of these advanced methods would be a logical next step in its comprehensive characterization.

Theoretical and Computational Investigations of 5 Bromonicotinimidamide Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures and reaction mechanisms.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of reactants, products, intermediates, and, crucially, transition states. mdpi.com By locating the transition state, which is a first-order saddle point on the potential energy surface, the activation energy of a reaction can be determined, providing a quantitative measure of the reaction's feasibility. youtube.com

For 5-Bromonicotinimidamide, DFT could be employed to investigate various potential reactions, such as its hydrolysis, tautomerization, or participation in cycloaddition reactions. mdpi.com The process would involve optimizing the geometries of the starting materials and products and then using a transition state search algorithm to locate the saddle point connecting them. A frequency calculation is then typically performed to confirm the nature of the stationary points; minima (reactants and products) have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Table 1: Hypothetical DFT-Calculated Energy Profile for the Hydrolysis of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + H₂O) | 0.0 |

| Transition State | +25.3 |

| Intermediate | +5.2 |

| Products (5-Bromonicotinic acid + NH₃) | -10.8 |

Note: The data in this table is hypothetical and for illustrative purposes only.

The electronic structure of a molecule dictates its physical and chemical properties. DFT calculations provide access to a wealth of information about the electronic distribution within this compound. Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can reveal the regions of the molecule most likely to act as electron donors and acceptors, respectively.

A computational study on the related compound, 5-Bromonicotinic acid (5BNA), using DFT, revealed insights that could be analogous for this compound. nih.gov In the case of 5BNA, the locations of electrophilic and nucleophilic sites were identified, providing a map of the molecule's reactive areas. nih.gov Similar analyses for this compound would involve mapping the electrostatic potential (ESP) to visualize electron-rich and electron-poor regions. Natural Bond Orbital (NBO) analysis is another powerful tool that can be used to understand charge distribution and donor-acceptor interactions between orbitals.

Table 2: Calculated Electronic Properties of 5-Bromonicotinic Acid

| Parameter | Value (eV) |

| HOMO Energy | -7.12 |

| LUMO Energy | -2.34 |

| HOMO-LUMO Gap (ΔE) | 4.78 |

| Ionization Potential (I) | 7.12 |

| Electron Affinity (A) | 2.34 |

| Electronegativity (χ) | 4.73 |

| Hardness (η) | 2.39 |

| Softness (S) | 0.21 |

Source: Adapted from a study on 5-Bromonicotinic acid, which is a related but different compound. nih.gov

To gain a deeper understanding of the chemical bonding within this compound, Crystal Orbital Hamilton Population (COHP) analysis can be utilized. mdpi.comrwth-aachen.de COHP partitions the band-structure energy into contributions from individual orbital pairs, providing a "bond-weighted" density of states. scispace.com This allows for the characterization of interactions as bonding, non-bonding, or anti-bonding. rwth-aachen.de While originally developed for solid-state materials, the principles of COHP can be extended to molecular systems to analyze inter-atomic interactions. A COHP analysis for this compound would provide quantitative insights into the strength and nature of its various covalent bonds, such as the C-Br, C-N, and N-H bonds.

Molecular Dynamics and Simulation Studies of Conformational Landscapes

These simulations can reveal the preferred conformations of the molecule, the energy barriers between them, and the influence of the solvent environment on its structure and dynamics. mdpi.com Analysis of the MD trajectories can yield important information about the flexibility of different parts of the molecule and the nature of intramolecular and intermolecular interactions, such as hydrogen bonding.

Table 3: Illustrative Conformational Analysis of this compound from a Hypothetical MD Simulation

| Conformer | Dihedral Angle (°) (C4-C3-C7-N8) | Relative Population (%) |

| 1 | 15 | 65 |

| 2 | 165 | 30 |

| 3 | -90 | 5 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Quantum Chemical Calculations for Thermodynamic and Kinetic Parameters

Quantum chemical methods, including DFT, can be used to calculate a range of thermodynamic and kinetic parameters that are essential for understanding the behavior of this compound in chemical processes. nih.gov Thermodynamic parameters such as enthalpy of formation, entropy, and Gibbs free energy can be calculated from the vibrational frequencies obtained from a frequency calculation. These values are crucial for determining the spontaneity of a reaction and the position of chemical equilibrium.

Kinetic parameters, most notably the activation energy, can be derived from the energy difference between the reactants and the transition state, as determined by DFT calculations. These parameters are fundamental to understanding the rate of a chemical reaction.

Table 4: Hypothetical Calculated Thermodynamic and Kinetic Parameters for a Reaction Involving this compound

| Parameter | Value |

| Enthalpy of Reaction (ΔH) | -15.2 kcal/mol |

| Entropy of Reaction (ΔS) | -5.8 cal/(mol·K) |

| Gibbs Free Energy of Reaction (ΔG) | -13.5 kcal/mol |

| Activation Energy (Ea) | +22.7 kcal/mol |

Note: The data in this table is hypothetical and for illustrative purposes only.

Machine Learning Applications in Predicting Chemical Reactivity and Properties

In recent years, machine learning (ML) has emerged as a powerful tool in chemistry for predicting molecular properties and reactivity, often with significantly reduced computational cost compared to traditional quantum chemical methods. nih.govnih.gov By training models on large datasets of known chemical information, ML algorithms can learn the complex relationships between molecular structure and properties. nih.gov

For this compound, ML models could be developed to predict a variety of properties, such as its solubility, toxicity, or even its reactivity in different chemical environments. researchgate.net This could involve using the molecule's structure as input to a trained model to obtain a rapid prediction. These predictive models can accelerate the process of drug discovery and materials design by enabling high-throughput screening of virtual compound libraries. cmu.edu

Table 5: Illustrative Performance of a Machine Learning Model for Predicting a Chemical Property

| Model Type | Training Set Size | R² Score | Mean Absolute Error |

| Random Forest | 10,000 compounds | 0.85 | 0.25 (log units) |

| Gradient Boosting | 10,000 compounds | 0.88 | 0.22 (log units) |

| Neural Network | 10,000 compounds | 0.91 | 0.18 (log units) |

Note: The data in this table is hypothetical and for illustrative purposes only.

Computational Approaches for Rational Compound Design

The rational design of novel therapeutic agents increasingly relies on computational methods to predict the properties and biological activities of new chemical entities, thereby streamlining the drug discovery process. For derivatives of this compound, a multifaceted in silico approach is instrumental in identifying and optimizing promising lead compounds. This typically involves a combination of molecular docking, quantitative structure-activity relationship (QSAR) analysis, and the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. esisresearch.orgresearchgate.net This method allows for the elucidation of key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov For this compound derivatives, docking studies would be employed to screen a virtual library of analogs against a specific biological target. The binding affinity and interaction patterns of each derivative can be calculated, providing a basis for selecting the most promising candidates for synthesis and further testing. nih.govnih.gov For instance, a set of designed derivatives could be docked into the active site of a target enzyme, with the docking scores and predicted binding energies used to rank their potential inhibitory activity. amazonaws.com

Quantitative structure-activity relationship (QSAR) models are developed to correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are built using a training set of molecules with known activities to derive a mathematical equation that can then be used to predict the activity of new, untested compounds. For this compound analogs, a 3D-QSAR study could be performed to understand how modifications to the core structure influence their therapeutic potential. researchgate.net By analyzing the contour maps generated from such a study, it is possible to identify regions where steric bulk, electrostatic charge, or hydrophobicity are favorable or unfavorable for activity, thus guiding the design of more potent derivatives. nih.gov

The assessment of ADMET properties is a critical component of modern drug design, as it helps to identify candidates with favorable pharmacokinetic profiles early in the discovery pipeline. In silico ADMET prediction tools can estimate a range of properties, including aqueous solubility, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. For novel this compound derivatives, these predictive models can flag potential liabilities, such as poor absorption or a high likelihood of toxicity, allowing for structural modifications to mitigate these issues before significant resources are invested in their synthesis and testing. nih.govresearchgate.net This proactive approach helps to reduce the rate of attrition in later stages of drug development.

The integration of these computational strategies provides a powerful framework for the rational design of this compound derivatives. By combining insights from molecular docking, QSAR, and ADMET predictions, researchers can prioritize the synthesis of compounds with the highest probability of success, accelerating the journey from initial concept to a viable drug candidate.

| Compound ID | Docking Score (kcal/mol) | Predicted pIC50 | Human Intestinal Absorption (%) | Blood-Brain Barrier Permeability | AMES Mutagenicity |

| This compound | -6.5 | 5.2 | High | Low | Non-mutagenic |

| Derivative A | -8.2 | 6.8 | High | Low | Non-mutagenic |

| Derivative B | -7.5 | 6.1 | High | High | Non-mutagenic |

| Derivative C | -9.1 | 7.5 | Moderate | Low | Mutagenic |

| Derivative D | -8.8 | 7.2 | High | Low | Non-mutagenic |

Applications in Advanced Organic Synthesis and Chemical Research

5-Bromonicotinimidamide as a Key Intermediate in Complex Molecule Synthesis

The pyridine (B92270) scaffold is a ubiquitous motif in a vast array of biologically active compounds and pharmaceuticals. The presence of a bromine atom on the pyridine ring of this compound provides a reactive handle for the introduction of molecular complexity through various cross-coupling reactions. This makes it a crucial intermediate in the synthesis of complex molecules, particularly in the field of medicinal chemistry.

One of the most prominent applications of bromopyridine derivatives is in the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. ed.ac.ukacs.org Dysregulation of kinase activity is implicated in numerous diseases, including cancer. ed.ac.uk The synthesis of many kinase inhibitors involves the strategic use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, to append various substituents to the pyridine core. ed.ac.ukacs.org For instance, the synthesis of certain kinase inhibitors involves the coupling of a bromopyridine derivative with arylboronic acids or amines to construct the final drug scaffold. acs.orgmdpi.com While specific examples detailing the use of this compound are not extensively documented in readily available literature, its structural similarity to other 5-bromopyridine precursors used in these syntheses strongly suggests its potential as a key intermediate.

The imidamide functional group can also participate in various chemical transformations or be hydrolyzed to the corresponding amide, further expanding its utility in the synthesis of diverse molecular frameworks.

Table 1: Examples of Complex Molecules Synthesized Using Bromopyridine Intermediates

| Target Molecule Class | Synthetic Strategy | Role of Bromopyridine |

| Kinase Inhibitors | Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination | Introduction of aryl and amino substituents |

| Bioactive Heterocycles | Palladium-Catalyzed Cross-Coupling | Formation of C-C and C-N bonds |

| Pyridine-based Ligands | Metal-catalyzed coupling reactions | Assembly of complex ligand structures |

Design and Synthesis of Chemical Probes for Receptor and Enzyme Studies

Chemical probes are essential tools for elucidating the function of biological targets such as receptors and enzymes. The pyridine nucleus is a common feature in many biologically active molecules, and its derivatives are often used to design selective probes. The this compound scaffold can be functionalized to create tailored molecules for studying specific biological processes.

The bromine atom allows for the attachment of reporter groups, such as fluorophores or affinity tags, through cross-coupling reactions. The imidamide group can be modified to interact with specific amino acid residues in the active site of an enzyme or the binding pocket of a receptor. For example, derivatives of pyridine have been explored as inhibitors for enzymes like cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. nih.gov The design and synthesis of novel pyrazolopyridine and furopyridine derivatives as CDK2 inhibitors have been reported, highlighting the importance of the pyridine scaffold in this area. nih.gov

While direct examples of this compound in probe synthesis are not prevalent, its potential is evident from the widespread use of functionalized pyridines in chemical biology.

Role as a Scaffold in the Development of Targeted Chemical Libraries

In modern drug discovery, the synthesis and screening of chemical libraries are fundamental to identifying new lead compounds. A scaffold is a core molecular structure upon which a variety of substituents can be placed to generate a library of related compounds. The pyridine ring is considered a "privileged scaffold" due to its presence in numerous approved drugs and its ability to interact with a wide range of biological targets. nih.govmdpi.com

The reactivity of the bromine atom in this compound makes it an excellent candidate for use as a scaffold in combinatorial chemistry. Solid-phase synthesis, a technique that allows for the rapid generation of large numbers of compounds, can be employed using a 5-bromopyridine scaffold. For instance, 2-chloro-5-bromopyridine has been successfully immobilized on a solid support and subsequently functionalized through a series of reactions to create a library of diverse pyridine-based compounds. acs.org This approach demonstrates the versatility of the 5-bromopyridine core for generating chemical libraries.

The imidamide group of this compound offers an additional point of diversification, further enhancing its utility as a scaffold for creating targeted chemical libraries for high-throughput screening.

Contribution to Novel Synthetic Methodologies (e.g., Domino Protocols, Green Chemistry Approaches)

The development of novel and efficient synthetic methodologies is a continuous endeavor in organic chemistry. This compound is well-suited for use in modern synthetic strategies such as domino reactions and green chemistry protocols.

Domino Reactions: Also known as tandem or cascade reactions, domino protocols involve a series of intramolecular or intermolecular transformations that occur in a single pot, without the need to isolate intermediates. unc.edursc.orgnih.govnih.gov This approach offers significant advantages in terms of efficiency and atom economy. The presence of multiple reactive sites in this compound (the bromine atom, the pyridine ring, and the imidamide group) makes it a potential substrate for the design of novel domino sequences for the synthesis of complex heterocyclic systems. For example, methodologies have been developed for the synthesis of heteroarylated 2-pyridones from 2-bromopyridines via ruthenium-catalyzed domino reactions. mdpi.com

Green Chemistry Approaches: Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgijarsct.co.inroyalsocietypublishing.orgnih.govrasayanjournal.co.in The use of efficient catalysts, environmentally benign solvents, and energy-efficient reaction conditions are key principles of green chemistry. This compound can be utilized in green synthetic protocols, such as palladium-catalyzed cross-coupling reactions in aqueous media or under microwave irradiation. researchgate.netmdpi.commdpi.com The development of green methods for the synthesis of pyridine derivatives is an active area of research, with a focus on multicomponent reactions and the use of sustainable catalysts. acs.orgnih.gov

Potential in the Development of Advanced Functional Materials (focus on chemical synthesis)

The pyridine moiety is not only important in biological contexts but also finds applications in materials science. Pyridine-based polymers and materials can exhibit interesting electronic, optical, and coordination properties. bizhat.commdpi.comnih.govresearchgate.netdntb.gov.ua

While this compound itself is not a monomer, it can be chemically modified to incorporate polymerizable functional groups. For example, the bromine atom can be replaced with a vinyl or an acrylate (B77674) group via a cross-coupling reaction, transforming it into a functional monomer. The resulting pyridine-containing polymers could have applications in areas such as:

Conducting Polymers: The conjugated π-system of the pyridine ring can contribute to the electronic properties of polymers.

Fluorescent Materials: Pyridine-based polymers have been shown to exhibit fluorescence, making them potentially useful in sensing and imaging applications. mdpi.com

Photosensitizers: Porphyrins and other macrocycles containing nitrogen heterocycles are used as photosensitizers in photodynamic therapy. rsc.orgnih.gov Brominated precursors are often used in the synthesis of these complex molecules.

The synthesis of phthalonitrile (B49051) monomers containing pyridine rings for the preparation of high-performance polymers has also been reported, indicating the utility of pyridine derivatives in creating robust materials with desirable thermal and mechanical properties. nih.gov

Future Research Directions in 5 Bromonicotinimidamide Chemistry

Exploration of Unconventional Synthetic Pathways

The synthesis of functionalized nitrogen heterocycles is a cornerstone of organic chemistry. mdpi.comijarsct.co.in Future research into 5-Bromonicotinimidamide is likely to move beyond traditional multi-step sequences, which can be inefficient and generate significant waste. frontiersin.org The exploration of unconventional synthetic pathways will be crucial for accessing this and related compounds more effectively.

Key areas of investigation could include:

One-Pot, Multicomponent Reactions: Designing a convergent synthesis where a pyridine (B92270) precursor, a bromine source, and an amine-containing fragment are combined in a single reaction vessel would represent a significant leap in efficiency. acs.orgnih.gov Such strategies reduce intermediate isolation steps, saving time, and minimizing solvent usage. researchgate.net

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purity. This technique could be particularly advantageous for potentially hazardous reactions, such as bromination.

Photoredox Catalysis: Visible-light-mediated reactions have emerged as a powerful tool in organic synthesis. A potential pathway could involve the late-stage C-H functionalization of a nicotinimidamide precursor using photoredox catalysis to introduce the bromine atom at the 5-position, offering a novel and mild synthetic route.

| Potential Unconventional Synthesis | Key Advantages | Precursors |

| Multicomponent Reaction | High atom economy, reduced steps | Pyridine derivative, Bromine source, Amine |

| Flow Chemistry Synthesis | Enhanced safety, high throughput | 5-Bromonicotinonitrile (B16776), Amine source |

| Photoredox-Catalyzed Bromination | Mild conditions, high selectivity | Nicotinimidamide, Brominating agent |

Discovery of Novel Reactivity and Catalytic Transformations

The bromine atom on the pyridine ring of this compound is a synthetic handle that opens the door to a wide array of chemical transformations, particularly transition-metal-catalyzed cross-coupling reactions. nih.govacs.orgresearchgate.net Future research will undoubtedly focus on leveraging this reactivity to create libraries of novel compounds.

Prospective research avenues include:

Suzuki-Miyaura Coupling: Reacting this compound with various boronic acids or esters would allow for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position, creating a diverse set of new molecular scaffolds. researchgate.net

Buchwald-Hartwig Amination: The palladium-catalyzed coupling of amines with this compound would provide access to a series of 5-amino-substituted nicotinimidamides, which could have interesting biological properties.

Sonogashira Coupling: The introduction of alkyne fragments via Sonogashira coupling could serve as a gateway to more complex molecules through subsequent click chemistry or other alkyne-based transformations. rsc.org

C-H Activation: Beyond cross-coupling, the pyridine ring itself can be a substrate for C-H activation reactions, allowing for functionalization at other positions on the ring, guided by the existing substituents.

| Catalytic Transformation | Coupling Partner | Potential Product Class |

| Suzuki-Miyaura Coupling | Arylboronic acid | 5-Aryl-nicotinimidamides |

| Buchwald-Hartwig Amination | Secondary amine | 5-(Dialkylamino)-nicotinimidamides |

| Sonogashira Coupling | Terminal alkyne | 5-Alkynyl-nicotinimidamides |

| Heck Coupling | Alkene | 5-Alkenyl-nicotinimidamides |

Integration of Advanced Computational Modeling with Experimental Chemistry

Computational chemistry has become an indispensable partner to experimental work, providing insights that can guide synthetic efforts and explain observed reactivity. cuny.edu For this compound, density functional theory (DFT) and other computational methods will be vital. researchgate.netbohrium.com

Future computational studies are expected to focus on:

Reaction Mechanism Elucidation: Modeling the transition states and reaction pathways for the synthesis and subsequent functionalization of this compound can help in optimizing reaction conditions and predicting the feasibility of novel transformations. nih.gov

Prediction of Physicochemical Properties: Computational models can predict properties such as bond dissociation energies, electrostatic potential maps, and spectroscopic characteristics, which are crucial for understanding the molecule's stability and reactivity. researchgate.netnih.gov

Virtual Screening and Drug Design: By modeling the interactions of this compound and its derivatives with biological targets, computational chemistry can guide the design of new molecules with potential therapeutic applications. mit.edu

Development of Sustainable Synthesis Routes

The principles of green chemistry are increasingly influencing the design of synthetic processes. frontiersin.org Future research on this compound will likely prioritize the development of more environmentally benign synthetic methods. mdpi.comresearchgate.netnih.govnih.gov

Key strategies for sustainable synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives like water, ethanol (B145695), or bio-based solvents. acs.org

Catalyst Development: Focusing on catalysts based on earth-abundant metals or even metal-free catalytic systems to replace precious metal catalysts like palladium.

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. acs.orgnih.gov

| Green Chemistry Principle | Application to this compound Synthesis | Potential Benefit |

| Atom Economy | Multicomponent reactions | Reduced waste generation |

| Use of Renewable Feedstocks | Synthesis from biomass-derived precursors | Lowered environmental footprint |

| Catalysis | Use of earth-abundant metal catalysts | Reduced cost and toxicity |

| Energy Efficiency | Microwave-assisted synthesis | Faster reactions, lower energy use |

Interdisciplinary Research Opportunities in Chemical Sciences and Chemical Biology

The structural similarity of the nicotinimidamide core to nicotinamide (B372718), a form of vitamin B3 and a key component of the cofactor NAD (nicotinamide adenine (B156593) dinucleotide), presents exciting opportunities for interdisciplinary research, particularly in chemical biology. nih.govresearchgate.netbeilstein-journals.org

Future interdisciplinary directions could involve:

Development of Chemical Probes: Derivatives of this compound could be synthesized to serve as chemical probes to study the enzymes involved in NAD metabolism. The bromo-substituent provides a site for the attachment of reporter tags like fluorophores or biotin.

Enzyme Inhibitor Screening: The nicotinamide scaffold is present in many classes of enzyme inhibitors. Libraries of this compound derivatives could be screened for inhibitory activity against enzymes such as PARPs (poly(ADP-ribose) polymerases) or sirtuins, which are important targets in cancer and aging research.

Bio-orthogonal Chemistry: The unique reactivity of the imidamide functional group could be explored in the context of bio-orthogonal chemistry, allowing for the specific labeling of biomolecules in a cellular environment.

Medicinal Chemistry: The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. nih.govrsc.org Systematic modification of this compound could lead to the discovery of new therapeutic agents. acs.org

The exploration of this compound and its derivatives is poised at an exciting frontier. By embracing innovative synthetic methods, exploring novel reactivity, integrating computational tools, adhering to principles of sustainability, and fostering interdisciplinary collaborations, the chemical community can unlock the full potential of this versatile molecular scaffold.

常见问题

Q. What are the optimal synthetic routes for 5-Bromonicotinimidamide, and how do reaction conditions influence yield?

Q. How should researchers characterize this compound’s purity and structural integrity?

Methodological Answer:

- Techniques : Combine NMR (¹H/¹³C), IR (to confirm functional groups), and mass spectrometry. Cross-reference with known spectra for nicotinamide derivatives .

- Quantitative Metrics : Report melting point (±0.5°C), HPLC retention time, and elemental analysis (C, H, N within ±0.3% of theoretical) .

Q. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

- Experimental Setup : Store samples at 4°C, 25°C, and 40°C with controlled humidity (0%, 50%, 90%). Monitor degradation via TLC or LC-MS at 0, 7, 30 days.

- Statistical Analysis : Use regression models to predict shelf life; report confidence intervals .

Advanced Research Questions

Q. How can computational models predict this compound’s reactivity in nucleophilic environments?

Methodological Answer:

- Modeling Tools : Employ DFT (e.g., Gaussian09) to calculate electron density maps and Fukui indices for bromine and imidamide groups. Validate with experimental kinetic data (e.g., SN2 reaction rates) .